Boc-3-fluoro-DL-valine

Description

Significance of Fluorinated Amino Acids in Advancing Chemical Biology and Medicinal Chemistry Research

The strategic incorporation of fluorine into amino acids has become a powerful strategy in medicinal chemistry and chemical biology. nih.gov Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of the parent molecule. walshmedicalmedia.com The introduction of fluorine or fluorinated groups can lead to changes in a molecule's activity, selectivity, and pharmacokinetic properties.

| Property Modified by Fluorination | Description of Effect | Primary Application | Reference |

|---|---|---|---|

| Metabolic Stability | The strong C-F bond can block sites of enzymatic oxidation, increasing resistance to degradation. | Drug Development | nih.gov |

| Binding Affinity | Fluorine can participate in favorable intermolecular interactions (e.g., with backbone amides) and increase hydrophobicity, enhancing binding to target proteins. | Drug Discovery, Enzyme Inhibition | nih.gov |

| Conformation | Stereoelectronic effects of fluorine can restrict the rotation of the amino acid side chain, influencing peptide and protein folding into precise 3D shapes. | Biomolecular Design, Protein Engineering | nih.govchemtube3d.com |

| Hydrophobicity/Lipophilicity | Fluorination generally increases the hydrophobicity of an amino acid side chain. | Improving Membrane Permeability | nih.gov |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine increases the acidity of nearby functional groups. | Modulating Chemical Reactivity | fu-berlin.de |

| Spectroscopic Signature | The 19F nucleus is a sensitive NMR probe with no background signal in biological systems. | 19F NMR Spectroscopy for Structural Biology | nih.govwalshmedicalmedia.com |

Fundamental Role of Valine Derivatives as Scaffolds in Biomolecular Design

Valine, one of the essential branched-chain amino acids (BCAAs), is characterized by its hydrophobic isopropyl side chain. This structural feature is crucial for its role in protein folding and stability, where it contributes to the hydrophobic core of globular proteins. In biomolecular design, derivatives of valine serve as important scaffolds for constructing peptides and other complex molecules with specific functions. amerigoscientific.com

The modification of valine, for instance by creating N-acyl derivatives or incorporating it into larger molecular frameworks, allows for the synthesis of compounds with unique biological activities. mdpi.comnih.gov In peptide synthesis, valine derivatives are used as building blocks to create therapeutic peptides. ontosight.ai Altering the valine structure can enhance the stability, bioavailability, and target specificity of these peptide-based drugs. For example, using protected valine derivatives allows for the controlled, stepwise assembly of peptide chains, ensuring the final sequence is correct. ontosight.ai The inherent hydrophobicity and steric bulk of the valine side chain can be leveraged to enforce specific secondary structures, such as β-sheets or helices, in designed peptides, which is critical for their biological function.

Overview of Boc-3-fluoro-DL-valine as a Versatile Building Block and Spectroscopic Probe

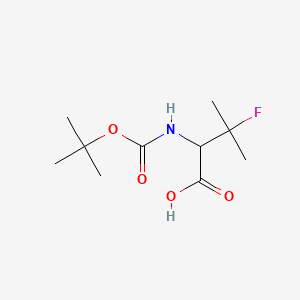

This compound is a synthetic amino acid derivative that combines key features from the worlds of fluorinated compounds and protected amino acids. Structurally, it is a valine molecule where one of the methyl hydrogens at the C3 (or β-carbon) position is replaced by a fluorine atom. Additionally, the amino group is protected by a tert-butyloxycarbonyl (Boc) group. organic-chemistry.org This Boc group is crucial for its application in peptide synthesis; it is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for the sequential and controlled addition of amino acids to a growing peptide chain. organic-chemistry.org

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-(tert-butoxycarbonylamino)-3-fluoro-3-methylbutanoic acid | echemi.com |

| Synonym | This compound | echemi.com |

| CAS Number | 171348-52-0 | echemi.comcalpaclab.com |

| Molecular Formula | C10H18FNO4 | echemi.comcalpaclab.com |

| Molecular Weight | 235.26 g/mol | calpaclab.com |

Contextualization within the Broader Field of Non-proteinogenic Amino Acids

The twenty proteinogenic amino acids encoded by the universal genetic code form the primary basis of life's proteins. However, nature and science have expanded this toolkit significantly through non-proteinogenic amino acids (NPAAs), also known as non-canonical or unnatural amino acids. nih.gov NPAAs are amino acids that are not naturally encoded in an organism's genetic code. nih.gov There are hundreds of naturally occurring NPAAs, often found in bacteria, fungi, and plants, as well as thousands of synthetically designed ones. nih.govresearchgate.net

The incorporation of NPAAs into peptides is a cornerstone of modern drug discovery. nih.govacs.org Peptides made solely from natural amino acids often suffer from poor stability in the body and low oral bioavailability. nih.govresearchgate.net Introducing NPAAs can fundamentally alter and improve these properties, enhancing stability against enzymatic degradation, increasing potency, and improving permeability across cell membranes. researchgate.netnih.gov this compound is a prime example of a synthetic NPAA. It is designed specifically to be incorporated into peptides to confer the unique properties associated with fluorination, thereby serving as a powerful tool for developing next-generation peptide-based therapeutics with improved drug-like characteristics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCALSFZTOBZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171348-52-0 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Elaboration of Boc 3 Fluoro Dl Valine

Strategies for Carbon-Fluorine Bond Formation at the β-Position of Valine

The incorporation of fluorine can dramatically alter the physicochemical properties of amino acids, enhancing metabolic stability or modulating biological activity. researchgate.netrsc.orgcore.ac.uk Consequently, a variety of fluorination methods have been explored for their synthesis.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enolate or enol ether. For the synthesis of β-fluorinated amino acids, this often involves the fluorination of a precursor containing a carbon-carbon double bond or an enolate equivalent adjacent to the target carbon.

A common strategy involves the use of N-fluoro reagents, which are valued for their relative stability and safety compared to other fluorine sources. harvard.edu Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are prominent examples of electrophilic fluorine sources. nih.govmdpi.combeilstein-journals.org The synthesis can proceed through the fluorination of an organometallic intermediate or a silyl (B83357) enol ether derived from a keto-acid precursor to 3-fluoro-DL-valine. For instance, the hydrogenation of 3-fluoro-2-ketovaleric acid over a palladium catalyst can yield racemic 3-fluoro-DL-valine, which is then protected. The initial keto acid can be synthesized via electrophilic fluorination of a suitable precursor.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Chemical Name | Common Abbreviation |

|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride (B91410) anion (F⁻). A common pathway for synthesizing β-fluorinated amino acids is the deoxyfluorination of a corresponding β-hydroxy amino acid precursor. core.ac.uknih.gov In this approach, the hydroxyl group of a Boc-protected β-hydroxyvaline derivative is converted into a good leaving group and subsequently displaced by a fluoride ion.

Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are frequently employed for this transformation. nih.govnih.govtcichemicals.com The reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. nih.gov This method is advantageous as β-hydroxy-α-amino acids can be synthesized through various established methods, such as the aldol (B89426) addition of glycine (B1666218) enolates to ketones. researchgate.net

Table 2: Common Nucleophilic Deoxyfluorinating Reagents

| Reagent Name | Chemical Name | Common Abbreviation | Application |

|---|---|---|---|

| DAST | Diethylaminosulfur trifluoride | DAST | Converts alcohols to alkyl fluorides. nih.govtcichemicals.com |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | A more thermally stable alternative to DAST. nih.gov |

Transition-metal-catalyzed C-H fluorination has emerged as a powerful tool for late-stage functionalization, allowing for the direct conversion of C-H bonds to C-F bonds with high selectivity. beilstein-journals.org Palladium catalysis, in particular, has been successfully applied to the site-selective fluorination of unactivated sp³ carbons. nih.gov

One reported method involves the palladium-catalyzed direct fluorination of C(sp³)–H bonds at the β-position of carboxylic acids using NFSI as the fluorine source. beilstein-journals.org This transformation often requires a directing group, such as an 8-aminoquinoline-derived auxiliary, to guide the catalyst to the specific C-H bond, ensuring regioselectivity. beilstein-journals.org Other metals, including manganese and iron, have also been explored for catalyzing C(sp³)–H fluorination reactions. beilstein-journals.org These methods offer a more direct route to fluorinated amino acids by avoiding the pre-functionalization required in many nucleophilic or electrophilic approaches.

Radical-mediated processes provide an alternative pathway to functionalize traditionally unreactive C(sp³)-H bonds. nih.gov These methods often operate under mild conditions and show high functional group tolerance.

An innovative and scalable approach is the electrochemical C(sp³)–H fluorination. thieme-connect.comnsf.gov In a notable example, a protected L-valine derivative was fluorinated on a 100-gram scale, yielding the desired fluorinated product in 78% yield. thieme-connect.comnsf.gov This method uses Selectfluor as the fluorine source and employs anodic oxidation in the presence of a nitrate (B79036) additive to generate a carbon-centered radical, which is then trapped by the fluorinating reagent. thieme-connect.comnsf.gov

Visible-light photocatalysis offers another mild method for generating radical intermediates. acs.org A general strategy involves using a photocatalyst, such as dibenzosuberenone, which, upon excitation with visible light, can promote the formation of a radical at the β-position of the valine derivative. nih.gov This radical then reacts with an electrophilic fluorine source like Selectfluor to form the C-F bond. nih.gov

Metal-Catalyzed Stereoselective Fluorination Techniques

Protecting Group Chemistries in Boc-3-fluoro-DL-valine Synthesis

The synthesis of fluorinated amino acids and their subsequent use in peptide synthesis necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini. fu-berlin.demasterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function in amino acid and peptide synthesis. wikipedia.org Its primary role is to shield the nucleophilic and basic amino group during subsequent chemical transformations, such as C-F bond formation or peptide coupling.

The Boc group is typically installed by reacting 3-fluoro-DL-valine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. This reaction is generally high-yielding and chemoselective for the amino group.

A key advantage of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps. masterorganicchemistry.comorganic-chemistry.org However, it is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in an organic solvent. wikipedia.org This acid lability allows for selective deprotection without affecting other acid-sensitive functionalities or peptide bonds, a principle known as orthogonal protection when used alongside other protecting groups like Fmoc or Cbz. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, the Boc group is generally introduced after the challenging fluorination step or is carried through the synthesis on a valine precursor.

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| (S,S)-pseudoephenamine glycinamide | |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |

| 2-Pyridinesulfonyl fluoride | |

| 3-fluoro-2-ketovaleric acid | |

| 3-fluoro-DL-valine | |

| 8-aminoquinoline | |

| Bis(2-methoxyethyl)aminosulfur trifluoride | |

| This compound | |

| Boc-β-hydroxyvaline | |

| Cbz (Carboxybenzyl) | |

| Deoxo-Fluor | |

| Diethylaminosulfur trifluoride (DAST) | |

| Di-tert-butyl dicarbonate (Boc₂O) | |

| F-TEDA-BF4 | |

| Fmoc (Fluorenylmethyloxycarbonyl) | |

| N-Fluorobenzenesulfonimide (NFSI) | |

| PyFluor | |

| Selectfluor® | |

| Sodium hydroxide | |

| tert-Butyloxycarbonyl (Boc) | |

| Triethylamine |

Orthogonal Protection Strategies for α-Amino and Carboxyl Functionalities

In the synthesis of peptides and complex organic molecules, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. researchgate.net Orthogonal protection strategies are particularly crucial, as they allow for the selective removal of one type of protecting group in the presence of others, enabling controlled, stepwise synthesis. nih.goviris-biotech.de For amino acids like 3-fluoro-DL-valine, the α-amino and carboxyl functionalities must be transiently masked.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function. highfine.commasterorganicchemistry.com Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is stable to a wide range of reaction conditions, including those that are basic or nucleophilic, but can be readily cleaved with acids such as trifluoroacetic acid (TFA). highfine.commasterorganicchemistry.com This cleavage generates gaseous isobutylene (B52900) and carbon dioxide, which are easily removed from the reaction mixture. highfine.com

For the carboxyl group, common protecting groups include benzyl (B1604629) (Bn) and tert-butyl (tBu) esters. The benzyl group can be removed by hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions, similar to the Boc group. biosynth.com The combination of a Boc-protected amino group and a benzyl-protected carboxyl group represents a classic orthogonal protection scheme. The benzyl group can be selectively removed by catalytic hydrogenation without affecting the Boc group, and the Boc group can be removed with acid without cleaving the benzyl ester.

The choice of protecting groups is critical for a successful synthetic strategy, ensuring that the desired chemical transformations can be carried out in a specific sequence without unintended deprotection or side reactions. nih.gov

Comparison with Fmoc (9-Fluorenylmethyloxycarbonyl) and Cbz (Carbobenzyloxy) Strategies

The Boc strategy is one of several common approaches for amino group protection in peptide synthesis. Two other prominent protecting groups are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the carbobenzyloxy (Cbz or Z) groups. masterorganicchemistry.comnih.gov

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.demasterorganicchemistry.com It is stable to acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.debiosynth.com The primary advantage of the Fmoc strategy is that it avoids the repeated use of strong acid for deprotection, which can be beneficial for the synthesis of acid-sensitive peptides. biosynth.com

The Cbz group , on the other hand, is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). highfine.commasterorganicchemistry.com It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, offering another layer of orthogonality. highfine.com

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) highfine.commasterorganicchemistry.com | Stable to base, nucleophiles, and hydrogenolysis highfine.comorganic-chemistry.org | Generates volatile byproducts upon cleavage. highfine.com |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) iris-biotech.demasterorganicchemistry.com | Stable to acid and hydrogenolysis. highfine.com | Avoids repeated acid treatments. biosynth.com |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) highfine.com | Stable to mild acid and base. highfine.com | Removal conditions are neutral (hydrogenolysis). masterorganicchemistry.com |

Synthesis of DL-Valine Precursors and Stereochemical Control

The synthesis of this compound begins with the preparation of the 3-fluoro-DL-valine precursor. This can be achieved through various synthetic routes, often starting from more readily available materials.

Racemization Techniques for DL-Valine Scaffold Preparation

In many synthetic schemes, it is advantageous to start with a racemic mixture of valine (DL-valine) and then introduce the fluorine atom. If an enantiomerically pure starting material like L-valine is used, racemization can be intentionally induced to produce the DL-scaffold. One common method for racemizing optically active amino acids involves heating the amino acid in an acetic acid medium in the presence of an aldehyde, such as salicylaldehyde (B1680747) or formaldehyde. researchgate.netsciencemadness.orgoup.com This process typically occurs at temperatures between 80-110°C. researchgate.netsciencemadness.org The racemization is thought to proceed through the formation of a Schiff base (imine) intermediate, which facilitates the removal and re-addition of the α-proton, leading to a loss of stereochemical integrity. sciencemadness.org The racemized DL-amino acid salt can then be recovered in high yield. oup.com

Chemoenzymatic Synthesis of Fluorinated Valine Derivatives

Chemoenzymatic methods offer a powerful approach for the synthesis of fluorinated amino acids, combining the selectivity of enzymes with the practicality of chemical synthesis. whiterose.ac.ukrsc.org While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, general strategies for producing fluorinated biomolecules can be inferred. For instance, enzymes can be used to catalyze key steps in a synthetic sequence, such as selective oxidations or the formation of specific stereoisomers. whiterose.ac.ukrsc.org

The synthesis of other fluorinated natural products has been achieved by engineering enzymes to accept fluorinated substrates. nih.govnih.gov For example, a hybrid polyketide synthase/fatty acid synthase system has been developed to incorporate fluorinated extender units into polyketide scaffolds. nih.gov Similarly, engineered cytochrome P450 enzymes have been used for the construction of fluorine-substituted derivatives of natural products. nih.gov Such approaches could potentially be adapted for the synthesis of 3-fluorovaline from a suitable fluorinated precursor.

A direct synthetic route to 3-fluoro-DL-valine involves the hydrogenation of 3-fluoro-2-ketovaleric acid over a palladium catalyst. Subsequent protection of the amino group with Boc₂O yields the final product.

Purification and Isolation Methodologies for this compound

After the synthesis of this compound, purification is necessary to remove unreacted starting materials, reagents, and byproducts to achieve the desired level of purity. Common purification techniques for protected amino acids include recrystallization and chromatography.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. This method is effective for obtaining high-purity materials, often achieving ≥99% purity for similar fluorinated amino acids.

Chromatography is another powerful purification method. For compounds like this compound, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed. In this technique, the crude mixture is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity and structural integrity of the final product are typically verified using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Considerations and Conformational Analysis

Analysis of the Chiral Centers in Boc-3-fluoro-DL-valine (α- and β-Carbons)

This compound possesses two chiral centers: the α-carbon (Cα) and the β-carbon (Cβ). The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers with respect to the α-carbon. The introduction of a fluorine atom at the C-3 position (β-carbon) of the valine side chain creates a second stereocenter.

Consequently, this compound exists as a mixture of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers can be classified into two pairs of enantiomers (mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). The synthesis of specific stereoisomers of 3-fluorovaline often requires stereoselective methods to control the configuration at both chiral centers. mdpi.comacs.org For instance, electrochemical fluorination of protected L-valine has been shown to proceed with total stereoselectivity, yielding a specific diastereomer. mdpi.com

Impact of Fluorine Substitution on Amino Acid Side Chain Conformation

The substitution of a hydrogen atom with a fluorine atom on the valine side chain significantly influences its conformational preferences. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å) introduce steric and electronic effects that can alter the rotational barriers of the side chain.

Stereoelectronic Effects of Vicinal C-F Bonds on Molecular Geometry

The geometry of this compound is significantly influenced by stereoelectronic effects, particularly those involving the vicinal (adjacent) C-F bond. One of the most prominent of these is the gauche effect. wikipedia.org The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned at a 60° dihedral angle to each other, which is counterintuitive to simple steric considerations. wikipedia.orgwikipedia.org

This stabilization is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche conformation. nih.govwikipedia.org In the context of this compound, the interaction between the C-F bond and adjacent bonds, such as the Cα-Cβ and Cα-N bonds, will influence the torsional angles and ultimately the three-dimensional shape of the molecule. nih.gov The polarization of the C-F bond also leads to significant dipole-dipole and charge-dipole interactions that contribute to conformational preferences. nih.gov

Conformational Dynamics of Fluorinated Amino Acid Residues in Model Systems

The study of fluorinated amino acids in model peptide systems provides valuable insights into their conformational dynamics. biorxiv.orgnih.gov The incorporation of 3-fluorovaline into peptides can alter local and global secondary structures like α-helices and β-sheets. The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for detailed investigation of protein structure, dynamics, and interactions. mdpi.comnih.gov

Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational landscape of fluorinated peptides. nih.govuniovi.es These simulations can predict how fluorine substitution affects the stability of different conformations and the energy barriers between them. rsc.org For example, studies on peptides containing fluorinated residues have shown that fluorination can lead to minimal structural perturbations while still influencing properties like hydrophobicity and proteolytic stability. acs.orgacs.org The conformational preferences of fluorinated residues are often dictated by a complex interplay between steric hindrance, electrostatic interactions, and hyperconjugation. rsc.org

Diastereomeric Control in Synthesis and Derivatization Reactions

Achieving control over the stereochemistry at both the α- and β-carbons is a significant challenge in the synthesis of 3-fluorovaline derivatives. acs.orgbeilstein-journals.org Various strategies have been developed to achieve diastereoselective synthesis. These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the fluorination or subsequent reactions. acs.orgchemrxiv.org

For example, asymmetric synthesis using chiral nickel(II) complexes has proven effective for preparing a range of fluorinated amino acids, including diastereomerically pure variants of trifluorinated isoleucine and valine, on a gram scale. acs.orgnih.gov Other approaches include the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives and catalytic enantioselective monofluorination of α-keto esters. mdpi.com The ability to selectively synthesize specific diastereomers is crucial for investigating the distinct biological and conformational properties of each stereoisomer. beilstein-journals.orgnih.gov

Table 1: Key Stereochemical and Conformational Properties

| Property | Description |

|---|---|

| Chiral Centers | α-carbon and β-carbon. Exists as a mix of (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) stereoisomers. |

| Side Chain Conformation (χ1) | Influenced by steric and electronic effects of the fluorine atom, altering the typical rotamer populations of valine. |

| Gauche Effect | The tendency for the electronegative fluorine to be gauche to an adjacent electronegative group, stabilized by hyperconjugation. |

| ¹⁹F NMR Probe | The fluorine atom acts as a sensitive reporter for studying molecular conformation and dynamics in peptides and proteins. mdpi.com |

| Diastereoselective Synthesis | Methods using chiral catalysts or auxiliaries are employed to control the stereochemistry at both chiral centers. acs.orgbeilstein-journals.org |

Integration of Boc 3 Fluoro Dl Valine into Peptide and Peptidomimetic Architectures

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy represents one of its classical and most robust approaches. acs.org In this methodology, Boc-protected amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. The Boc group, which protects the α-amine, is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), before the next coupling step. [5, 6 from search 2]

The use of Boc-3-fluoro-DL-valine is compatible with this general scheme. The Boc protecting group effectively shields the α-amino group during coupling and is readily cleaved under standard acidic deprotection conditions. However, the incorporation of this unnatural amino acid can present specific challenges. The fluorine atom at the β-position exerts a strong electron-withdrawing effect, which can decrease the nucleophilicity of the α-amino group, potentially slowing down the coupling reaction. [14 from search 2] Furthermore, the valine side chain is already known to be sterically hindered, and the addition of a fluorine atom can exacerbate this, making coupling onto the N-terminus of a 3-fluorovaline residue particularly difficult. google.com

To overcome these potential difficulties, highly efficient coupling reagents are employed. These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. A variety of such reagents have been developed for both standard and "difficult" couplings in SPPS.

Table 1: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent Class | Examples | Characteristics & Applications |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Classic reagents, often used with additives like HOBt to increase efficiency and suppress racemization. [4 from search 2, 8 from search 2] |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Highly efficient and fast-acting reagents. [4 from search 2, 23] HATU, containing a 7-aza-HOBt moiety, is noted for its high reactivity and reduced epimerization. [4 from search 2, 23] |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings and for cyclization reactions. [4 from search 2] |

| Other | DEPBT | A phosphonate-based reagent known to cause very little epimerization, useful for sensitive amino acids. [8 from search 2] |

This table summarizes general coupling reagents used in Boc-SPPS; specific optimization may be required for this compound.

Given that this compound is a racemic (DL) mixture, its use in SPPS will result in a mixture of diastereomeric peptides. This necessitates careful purification and characterization of the final product, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the different stereoisomers.

Application in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for the large-scale production of shorter peptides or for segment condensation strategies. researchgate.net this compound is well-suited for solution-phase methods. [3, 5, 13 from search 2]

In a typical solution-phase protocol using Boc chemistry, a Boc-protected amino acid (like this compound) is coupled to the free amine of another amino acid or peptide ester. researchgate.net The coupling chemistry mirrors that used in SPPS, with reagents like carbodiimides (DCC, DIC) in combination with additives (HOBt, HOAt) or uronium/phosphonium salts (HBTU, HATU) being commonly used to mediate the amide bond formation. [8 from search 2, 17] Following the coupling reaction, the product is purified, and the Boc group is removed with acid (e.g., TFA or HCl in an organic solvent) to prepare the peptide for the next coupling cycle. [9 from search 2]

A key advantage of solution-phase synthesis is the ability to fully characterize intermediates at each stage, ensuring the purity of the sequence being built. nih.gov This can be particularly important when dealing with challenging couplings involving sterically hindered or electronically deactivated residues like 3-fluorovaline. mdpi.com While standard peptide coupling conditions are often sufficient, the reduced nucleophilicity of the 3-fluorovaline amine may necessitate longer reaction times or the use of more potent activating agents to achieve high yields. mdpi.com As with SPPS, the use of the DL-racemic starting material will produce a mixture of diastereomers that must be separated.

Influence of this compound on Peptide Secondary Structure Formation

The introduction of a fluorine atom into an amino acid side chain can have a profound impact on the conformational preferences of the resulting peptide. mdpi.com The steric bulk and the unique electronic properties of fluorine—specifically its high electronegativity and the polarity of the C-F bond—can alter the delicate balance of forces that govern the formation of secondary structures like α-helices and β-sheets.

Effects on Helix Induction and Stabilization

The α-helix is a common secondary structure motif stabilized by a network of intramolecular hydrogen bonds between the C=O group of residue i and the N-H group of residue i+4. [27 from search 2] The propensity of an amino acid to adopt a helical conformation is influenced by the steric and electronic properties of its side chain. Valine, with its β-branched side chain, is already known to be a relatively poor helix former due to steric clashes. [29 from search 2]

The incorporation of a fluorine atom at the β-carbon, as in 3-fluorovaline, is generally expected to be disruptive to α-helical structures. This destabilization arises from several factors:

Steric Hindrance : The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), increasing the steric bulk of the side chain and potentially leading to unfavorable interactions with the peptide backbone or adjacent side chains within the tightly packed helix.

Electronic Repulsion : The highly electronegative fluorine atom can create unfavorable dipole-dipole interactions with the polarized peptide backbone.

Gauche Effect : The presence of fluorine can alter the preferred rotameric state (the rotational conformation around the Cα-Cβ bond) of the side chain, potentially favoring conformations that are incompatible with an ideal α-helix.

Impact on β-Sheet Formation and Turn Structures

In contrast to its disruptive effect on helices, 3-fluorovaline may have a more complex and potentially stabilizing influence on β-sheets and turn structures.

A β-sheet is formed from two or more extended polypeptide chains (β-strands) linked laterally by hydrogen bonds. [28 from search 2] Amino acids with bulky, β-branched side chains, such as valine, are frequently found in β-sheets. The extended conformation of the β-strand can accommodate these bulky groups. Research on other β-fluorinated amino acids has shown that they can effectively participate in and even stabilize β-sheet structures. For example, a study on peptides containing a β-2R,3R-fluoro-phenylglycine residue found that it promoted a stable, extended β-strand conformation that self-assembled into antiparallel β-sheets. nih.gov The electronic effects of fluorine may contribute to the stability of the intermolecular hydrogen-bonding network that defines the sheet.

A β-turn is a compact structure involving four amino acid residues that reverses the direction of the polypeptide chain. wikipedia.org These turns are crucial elements in globular proteins and cyclic peptides. The specific conformation of a β-turn is defined by the dihedral angles of the central two residues (i+1 and i+2). The conformational constraints imposed by the 3-fluorovaline side chain could potentially favor the specific dihedral angles required to induce a β-turn. While direct evidence for 3-fluorovaline as a turn-inducer is not prominent in the literature, its structural features make it a plausible candidate for incorporation into turn motifs to enforce a specific chain reversal.

Table 2: Characteristic Circular Dichroism (CD) Signatures for Peptide Secondary Structures

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~190 nm |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band near 200 nm |

This table provides typical CD signals. The exact positions and intensities can vary based on the specific peptide sequence and solvent conditions. americanpeptidesociety.orgmdpi.com

Design and Synthesis of Fluorinated Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified chemical features to improve properties such as stability, bioavailability, and target affinity. azolifesciences.com The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. mdpi.comresearchgate.net

Enhanced Metabolic Stability : The C-F bond is exceptionally strong and the C-H bonds on the fluorinated carbon are strengthened, making the side chain more resistant to oxidative metabolism by cytochrome P450 enzymes.

Modulation of Hydrophobicity : Fluorination generally increases the hydrophobicity of the side chain, which can influence how the peptidomimetic interacts with its biological target and partitions across cell membranes.

Conformational Control : As discussed previously, the steric and electronic effects of the fluorine atom can lock the side chain into a specific rotameric state or influence the backbone conformation, pre-organizing the molecule for optimal binding to its target receptor or enzyme. mdpi.com

Novel Binding Interactions : The polarized C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, C-F···C=O) within a protein binding pocket that are not possible for a standard alkyl side chain.

The synthesis of peptidomimetics containing 3-fluorovaline would follow the peptide synthesis protocols described above, integrating the fluorinated building block into a sequence that may also contain other non-natural residues, modified backbones, or isosteres.

Boc 3 Fluoro Dl Valine As a Mechanistic Probe in Biochemical and Enzymatic Studies

Investigation of Enzyme-Substrate Interactions and Binding Affinity

The introduction of a fluorine atom into the valine side chain at the 3-position creates a molecule, Boc-3-fluoro-DL-valine, that can act as a substrate analog in a variety of enzymatic reactions. This fluorinated structure can modulate enzyme kinetics by influencing both the binding affinity of the substrate to the enzyme's active site and the subsequent turnover rates. The strong electron-withdrawing nature of fluorine alters the electronic properties of the valine residue, which in turn can affect its interactions with other amino acids within the enzyme's active site and with molecular targets. mdpi.com

These altered interactions can lead to enhanced binding with molecular targets, making fluorinated amino acids like this compound instrumental in studying protein structure-function relationships. For example, the replacement of canonical amino acids with their fluorinated counterparts can fine-tune the biophysical properties of peptides, including hydrophobicity and the formation of secondary structures. acs.org The ability of fluorine to influence peptide conformation can be critical in elucidating the binding conformation of ligands to their receptors. nih.gov

Role in Mechanism-Based Enzyme Inhibition Studies

Fluorinated amino acids have proven to be particularly useful in the design and study of mechanism-based enzyme inhibitors, also known as "suicide substrates." These compounds are relatively inert until they are processed by a specific target enzyme, at which point they are converted into a reactive species that covalently modifies and inactivates the enzyme. researchgate.net

Design Principles for Fluorine-Containing Enzyme Inhibitors

The design of fluorine-containing enzyme inhibitors leverages several key properties of the fluorine atom. Its high electronegativity and its ability to act as a good leaving group in certain anionic intermediates are central to its utility in creating mechanism-based inhibitors. researchgate.net A strategically placed fluorine atom, for instance at the β-position of a substrate mimic, can facilitate the inactivation of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are important targets for various diseases. nih.govmdpi.com

The introduction of fluorine can also enhance the non-covalent binding of a ligand to its biological target by modulating intermolecular forces. mdpi.com For example, a trifluoromethyl group can provide favorable size and shape complementarity within a hydrophobic binding pocket. mdpi.com Additionally, the polar C-F bond can introduce beneficial dipolar interactions within a hydrophobic active site, leading to increased binding affinity. mdpi.com

Elucidation of Catalytic Mechanisms through Fluorinated Analogues

Fluorinated analogues of natural substrates are invaluable tools for elucidating enzymatic catalytic mechanisms. The stability of the carbon-fluorine bond can be exploited to trap enzymatic intermediates or to create stabilized "transition state analogue" complexes with a target enzyme. researchgate.net By observing these trapped states, often with the aid of 19F NMR, biochemists can gain detailed insights into the step-by-step process of catalysis. researchgate.netacs.org

For instance, the substitution of hydrogen with fluorine in a substrate can provide stereochemical information about the enzymatic reaction. researchgate.net This approach has been used to determine the facial selectivity of C-C bond formation in enzymes like KDO synthase. researchgate.net The ability of fluorine to alter the pKa of neighboring functional groups can also be used to probe the importance of specific hydrogen bonding interactions within an enzyme's active site. fu-berlin.de

Studies on the Biotransformation and Biodegradation of Fluorinated Amino Acids

While the carbon-fluorine bond is known for its stability, microorganisms have evolved enzymatic pathways to cleave this bond, a process with significant implications for the environmental fate of fluorinated compounds. nih.govnih.gov The study of the biotransformation and biodegradation of fluorinated amino acids like this compound provides insights into these microbial processes.

Enzymatic Defluorination Pathways in Microorganisms

Microbial degradation of organofluorine compounds can occur through several mechanisms. nih.gov One major pathway is enzymatic dehalogenation. nih.gov A specific class of enzymes known as fluoroacetate (B1212596) dehalogenases has been identified in bacteria and is capable of hydrolyzing the carbon-fluorine bond in fluoroacetate to produce glycolate (B3277807) and a fluoride (B91410) ion. acs.orgnih.gov

Biological defluorination can also happen when a fluorinated compound is catabolized to an unstable intermediate that then spontaneously eliminates a fluoride ion. nih.gov Oxidative defluorination, which is common under aerobic conditions, involves the action of enzymes like monooxygenases and dioxygenases to create unstable fluorohydrins or other intermediates that readily release fluoride. mdpi.com Research has shown that the human gut microbiota also contains dehalogenases capable of cleaving carbon-fluorine bonds in fluorinated amino and organic acids. biorxiv.org

Microbial Metabolism of Fluorinated Valine Derivatives

Studies on the metabolism of fluorinated amino acids have revealed that they can be processed by enzymes involved in standard amino acid catabolism. For example, the incubation of 4,4,4-trifluoro-dl-valine (B97072) with a Bacillus species resulted in the production of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. acs.orgnih.gov This indicates that the microbial enzymes can recognize and transform the fluorinated valine derivative, even with the significant modification to the side chain.

The biodegradation of peptides containing fluorinated amino acids by soil microorganisms has also been observed, leading to the release of fluoride ions. acs.org In one study, enrichment of soil bacteria with monofluorinated ethylglycine as the sole carbon source led to the isolation of Serratia liquefaciens, which was found to enzymatically defluorinate the amino acid. nih.govacs.org Such studies are crucial for understanding the environmental impact of fluorinated compounds and for the potential development of bioremediation strategies. nih.gov

: Probing Protein Folding and Dynamics through Fluorine Labeling

The introduction of fluorine into amino acids provides a powerful and unique tool for investigating the intricacies of protein structure, folding, and dynamics. nih.gov Because fluorine is virtually absent in biological systems, its incorporation creates a highly sensitive and specific probe that can be monitored without background interference from the cellular environment. acs.orgresearchgate.net The compound this compound, a protected form of a fluorinated valine analog, serves as a key precursor for these studies. Once incorporated into a protein's primary sequence, it places a ¹⁹F nucleus in a strategic location, offering a window into the local microenvironment. acs.org

The utility of fluorinated amino acids, including derivatives of valine, stems from the favorable properties of the fluorine-19 (¹⁹F) nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR-active nucleus. researchgate.net Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the surrounding electrostatic and van der Waals environments, spanning a broad range that allows for the resolution of individual signals even within a large protein. researchgate.net

When a fluorinated valine residue is incorporated into a polypeptide chain, its ¹⁹F NMR signal acts as a reporter on the local conformational state. Valine, a hydrophobic amino acid, is frequently located within the protein's core, a region critical for structural stability and proper folding. As a protein folds, transitions from an unfolded state to intermediate or fully folded native structures, the environment around the fluorinated valine side chain changes dramatically. These changes are reflected as distinct shifts in the ¹⁹F NMR spectrum, enabling researchers to monitor folding pathways, identify transient intermediates, and characterize the final folded state. nih.govnih.gov

Furthermore, fluorine labeling can be used to study conformational changes induced by ligand binding or interactions with other molecules. nih.gov The binding of a small molecule or another protein can alter the local environment of the ¹⁹F probe, resulting in a measurable change in its chemical shift. acs.org This allows for the precise mapping of binding sites and the characterization of allosteric effects. The minimal structural perturbation caused by substituting a hydrogen atom with a fluorine atom often ensures that the protein's global structure and function remain intact, validating its use as a reliable probe. scholaris.ca The influence of fluorination extends to the hydration dynamics at the protein surface, as the unique properties of the C-F bond can alter interactions with surrounding water molecules, which are critical for folding and function. pnas.org

Interactive Data Table: Applications of Fluorine-Labeled Valine in Protein Studies

| Research Area | Technique | Information Gained | Key Findings |

| Protein Folding | ¹⁹F NMR Spectroscopy | Monitoring of conformational changes from unfolded to folded states. | Allows for the detection of folding intermediates and characterization of the native state's local environment. nih.govnih.gov |

| Protein Stability | ¹⁹F NMR with Denaturants | Assessment of structural integrity under thermal or chemical stress. | Fluorination, e.g., with tFVal, can enhance protein stability against denaturation. nih.gov |

| Protein Dynamics | ¹⁹F NMR Relaxation Studies | Measurement of side-chain and backbone motion on various timescales. | Provides insights into the flexibility of specific regions within the protein structure. researchgate.net |

| Ligand Binding | ¹⁹F NMR Titrations | Detection of chemical shift perturbations upon addition of a binding partner. | Enables the quantification of binding affinities (Kd) and mapping of interaction surfaces. nih.govresearchgate.net |

| Hydration Dynamics | Fluorescence Spectroscopy | Probing the dynamics of water molecules at the protein surface. | Fluorination can slow the hydration dynamics near the labeled residue, impacting protein function. pnas.org |

Advanced Analytical and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is a cornerstone technique for studying fluorinated molecules. The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for molecular structure, conformation, and interactions. nih.govmdpi.com

High-resolution ¹⁹F NMR is exceptionally suited for analyzing Boc-3-fluoro-DL-valine. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton (¹H). mdpi.comrsc.org A key advantage is the vast chemical shift range of the ¹⁹F nucleus, which is approximately 100-fold larger than for ¹H, making it exquisitely sensitive to subtle changes in the local electronic environment. nih.gov

This sensitivity allows the ¹⁹F chemical shift of this compound to act as a reporter on its molecular conformation. nih.gov Changes in solvent, temperature, or binding to another molecule can induce significant and easily detectable changes in the ¹⁹F NMR spectrum. rsc.org This makes it a powerful tool for studying molecular recognition events and conformational dynamics in solution. nih.govrsc.org The introduction of the fluorine atom is generally considered non-perturbing from a steric perspective, as its van der Waals radius is similar to that of a hydrogen atom, allowing it to act as a minimally invasive probe. nih.govnih.gov

Table 1: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value / Description | Significance in Analyzing this compound |

|---|---|---|

| Spin (I) | ½ | Results in sharp NMR signals and straightforward spectral interpretation. |

| Natural Abundance | 100% | Provides maximum signal intensity without the need for isotopic enrichment. mdpi.com |

| Relative Sensitivity | 83% (compared to ¹H) | Allows for the acquisition of high-quality spectra in a reasonable time. rsc.org |

| Chemical Shift Range | ~800 ppm | Extreme sensitivity to the local electronic environment, making it an ideal probe for conformational changes and intermolecular interactions. rsc.org |

| Biological Abundance | Essentially zero | No background signals in biological systems, enabling clear, unambiguous detection of the labeled molecule. mdpi.comoup.com |

Protein-Observed ¹⁹F NMR (PrOF NMR) is a powerful method for studying protein-ligand interactions and protein dynamics. nih.govnih.gov In this approach, a fluorinated amino acid like 3-fluoro-valine (after removal of the Boc protecting group) is incorporated into a protein sequence. nih.gov The ¹⁹F-labeled protein generates a simple NMR spectrum, often with well-resolved resonances for each fluorinated residue. nih.gov

The chemical shift of the fluorine label is highly sensitive to its environment within the folded protein. nih.gov When a ligand binds to the protein, it can cause changes in the local conformation, which are detected as perturbations in the ¹⁹F chemical shifts. nih.govnih.gov This allows for:

Fragment Screening: Rapidly screening libraries of small molecules (fragments) to identify binders. nih.gov

Affinity Quantification: Measuring binding affinities (dissociation constants, Kd) by titrating the ligand and monitoring the changes in the ¹⁹F spectrum. nih.gov

Binding Site Mapping: If the resonances are assigned to specific residues in the protein, ligand-induced shifts can identify the location of the binding site. umn.edu

While specific PrOF NMR studies using this compound are not detailed in the provided search results, the technique has been successfully applied using other fluorinated amino acids such as 3-fluorotyrosine and 5-fluorotryptophan (B555192) to probe protein-protein interactions and discover new small molecule binding sites. nih.govumn.edu This demonstrates the potential utility of 3-fluoro-valine as a PrOF NMR probe.

When this compound is incorporated into a synthetic peptide, multi-dimensional NMR techniques can provide detailed structural information. While ¹⁹F NMR provides information from the perspective of the fluorine atom, multi-dimensional experiments correlate the ¹⁹F nucleus with other nuclei in the peptide, such as ¹H, ¹³C, and ¹⁵N.

For instance, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can be used to identify spatial proximities between the fluorine atom on the valine side chain and nearby protons in the peptide. This information provides crucial distance restraints for calculating the three-dimensional structure of the peptide. The use of ¹³C and ¹⁵N isotopic labeling in conjunction with the ¹⁹F label allows for a wide range of multi-dimensional experiments to resolve structural details and assign resonances, even in larger peptides. scholaris.ca Studies on peptides containing other fluorinated amino acids have successfully used these approaches to define peptide secondary structures, such as helices and turns, and to understand how fluorination influences peptide conformation. oup.comethz.ch

Protein-Observed 19F NMR (PrOF NMR) in Ligand Binding and Protein Interaction Analysis

Mass Spectrometry (MS) for Compound Characterization and Sequence Analysis

Mass spectrometry is an indispensable tool for the verification and analysis of this compound and peptides containing this modified amino acid.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, HRMS is used to confirm its identity and purity by verifying that the experimentally measured mass matches the theoretically calculated mass of its molecular formula, C₁₀H₁₈FNO₄. calpaclab.com For the un-derivatized 3-fluoro-DL-valine, a theoretical observed mass of 136.077 m/z has been reported, which matched the experimental peak, confirming its identity. researchgate.net This level of precision allows for the unambiguous differentiation of compounds with very similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FNO₄ calpaclab.com |

| Molecular Weight (Nominal) | 235.26 g/mol calpaclab.com |

| Theoretical Monoisotopic Mass | 235.1216 |

| Hypothetical HRMS Result (M+H)⁺ | 236.1292 m/z |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying specific compounds within complex mixtures, such as biological fluids or peptide digests. nih.gov

In a typical workflow, the mixture is first separated by LC. For amino acid analysis, this often involves a derivatization step to improve chromatographic retention and ionization efficiency. nih.govnih.gov While the Boc group on this compound is itself a derivative, further derivatization might be employed for analyzing the deprotected amino acid in a complex matrix. nih.gov

After separation, the compound is ionized and analyzed by the first mass spectrometer (MS1). A specific ion corresponding to the target molecule (the precursor ion) is selected and fragmented. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2), creating a characteristic fragmentation pattern, or MS/MS spectrum. researchgate.net This spectrum serves as a molecular fingerprint, providing high confidence in the identification of the compound. For this compound, characteristic fragments would likely include the loss of the tert-butyl group or the entire Boc group from the precursor ion. This technique is essential for confirming the incorporation of 3-fluoro-valine into a specific position within a peptide sequence during peptide synthesis and analysis. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-fluoro-DL-valine | - |

| 3-fluorotyrosine | 3FY |

| 5-fluorotryptophan | 5FW |

| Dansyl chloride | - |

High-Resolution Mass Spectrometry for Precise Mass Determination

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers and the assessment of purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. mdpi.comu-szeged.hu

Chiral stationary phases (CSPs) are the cornerstone of enantiomeric separation by HPLC. For amino acid derivatives, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs have shown effectiveness. mdpi.comu-szeged.hu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Several factors influence the efficiency of chiral HPLC separations, including the mobile phase composition, additives, and temperature. For instance, the use of additives like acetic acid can significantly improve peak shape and symmetry. mdpi.com The choice of organic modifier, such as methanol (B129727) or acetonitrile, and its proportion in the mobile phase also plays a crucial role in achieving optimal separation. u-szeged.hu

Table 1: Exemplary Chiral HPLC Parameters for Amino Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralpak ZWIX (+) |

| Mobile Phase | Methanol/Acetonitrile (50/50, v/v) with acid/base additives |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table provides a representative set of conditions and may require optimization for this compound. Data adapted from similar separations of fluorinated amino acid derivatives. u-szeged.hu

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution analytical technique suitable for volatile and thermally stable compounds. researchgate.net Amino acids, including this compound, are generally non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. researchgate.net

Common derivatization methods include esterification and acylation. researchgate.net For Boc-protected amino acids, the amino group is already protected, so derivatization typically targets the carboxylic acid group, converting it into a more volatile ester. For instance, reaction with an alcohol in the presence of an acid catalyst can yield the corresponding ester.

The choice of derivatizing agent is critical and can influence the chromatographic behavior and detection sensitivity. libretexts.org Fluorinated derivatizing agents, for example, can enhance detectability using an electron capture detector (ECD). libretexts.org Once derivatized, the volatile compound can be separated on a GC column, often a capillary column with a suitable stationary phase, and detected by a flame ionization detector (FID) or mass spectrometer (MS). nih.govbeilstein-journals.org

While GC is a powerful tool, potential issues like racemization during derivatization must be carefully evaluated, especially when dealing with chiral compounds. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. frontiersin.org For this compound, DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

These calculations help in understanding the impact of the fluorine atom on the molecule's electron distribution and reactivity. acs.org For example, the electronegativity of fluorine can significantly alter the local electronic environment, which can be quantified through DFT. nih.gov Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide insights into the molecule's potential chemical behavior. frontiersin.org

Table 2: Representative DFT-Calculated Properties for a Fluorinated Amino Acid Analog

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

These values are illustrative and would need to be specifically calculated for this compound. The data is representative of calculations performed on similar small organic molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can explore its conformational landscape, revealing the preferred three-dimensional arrangements of the molecule in different environments, such as in solution. uniovi.es

These simulations rely on a force field, a set of parameters that describe the potential energy of the system. nih.govacs.org The development of accurate force field parameters for fluorinated amino acids is an active area of research. nih.govacs.org MD simulations can provide information on:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and affect its conformation. rsc.org

Intermolecular Interactions: Studying the interactions between this compound and other molecules, which is crucial for understanding its behavior in a biological context.

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and free energy landscapes. nih.govrsc.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Mechanism Simulation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical reactions in large systems like enzymes. nih.gov These methods combine the accuracy of QM for the reactive part of the system with the efficiency of MM for the surrounding environment. henriquefernandes.pt

If this compound were to be studied as a substrate or inhibitor of an enzyme, QM/MM simulations could be employed to:

Model the Enzyme Active Site: The amino acid and the key residues of the enzyme's active site would be treated with a QM method to accurately describe the electronic rearrangements during a chemical reaction. nih.govnih.gov

Calculate Reaction Energetics: The activation energies and reaction energies can be calculated to understand the catalytic efficiency of the enzyme. nsf.gov

QM/MM approaches are computationally demanding but offer a level of detail that is often inaccessible to purely experimental or classical simulation methods. nsf.gov

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Stereoselective Fluorination Methodologies

The synthesis of enantiomerically pure fluorinated amino acids remains a significant challenge in organic chemistry. While methods exist, the development of more efficient, scalable, and highly stereoselective fluorination strategies is a critical area of future research. Current research often utilizes electrophilic fluorinating reagents like Selectfluor or nucleophilic sources such as diethylaminosulfur trifluoride (DAST). mdpi.comnih.gov

Future efforts are likely to focus on several key areas:

Transition-Metal-Catalyzed C-H Fluorination : This approach involves the direct, site-selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. Recent successes include palladium-catalyzed β-C(sp³)–H fluorination, which has been used to create unnatural enantiopure fluoro-amino acids. nih.gov Developing catalysts that can selectively target the C-H bonds in valine precursors with high stereocontrol would represent a major advancement.

Photocatalytic and Radical Fluorination : Visible-light-promoted fluorination offers a milder alternative to traditional methods. nih.gov Research into new photocatalysts that can enable the stereoselective fluorination of unactivated C-H bonds in amino acid scaffolds is a promising avenue. mdpi.com

Enzymatic and Chemoenzymatic Methods : Harnessing the inherent stereoselectivity of enzymes for fluorination reactions or for the resolution of racemic mixtures is another key direction. While enzymatic resolution of some fluorinated amino acids has been achieved, expanding the substrate scope of known enzymes or engineering new ones is needed. google.comstikesbcm.ac.id

These advanced methodologies aim to provide more direct and atom-economical routes to single-isomer products like Boc-L- or Boc-D-3-fluorovaline, which are often more valuable for specific biological applications than the DL-racemic mixture.

| Fluorination Strategy | Description | Key Advantages | Representative Reagents/Catalysts | Citation(s) |

| Electrophilic Fluorination | Utilizes an electrophilic fluorine source to react with an electron-rich precursor. | Wide availability of reagents, well-established procedures. | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | mdpi.comnih.gov |

| Nucleophilic Fluorination | Employs a nucleophilic fluoride (B91410) source to displace a leaving group (e.g., a hydroxyl group). | Effective for converting chiral alcohols to fluorides, often with inversion of stereochemistry. | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor | nih.govnih.gov |

| Catalytic C-H Fluorination | Directly converts a C-H bond to a C-F bond using a transition metal catalyst. | High atom economy, potential for late-stage fluorination. | Palladium (Pd) complexes with specialized ligands | nih.govnih.gov |

| Photocatalytic Fluorination | Uses light-absorbing catalysts to generate reactive species for fluorination. | Mild reaction conditions, novel reactivity. | Dibenzosuberenone, Iridium- or Ruthenium-based photocatalysts | mdpi.comnih.gov |

Exploration of Advanced Bio-orthogonal Chemistry Applications for Boc-3-fluoro-DL-valine

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The incorporation of fluorinated amino acids like 3-fluoro-valine into proteins opens up possibilities for novel bio-orthogonal applications. The fluorine atom itself can serve as a unique chemical handle.

A key emerging area is the fluorine-thiol displacement reaction (FTDR) , a bio-orthogonal reaction that selectively displaces fluorine substitutions that are alpha to an amide bond. nih.gov After incorporating 3-fluoro-valine into a peptide or protein, the fluorine atom could potentially be targeted by thiol-containing probes for selective labeling with biotin (B1667282) or fluorophores. nih.gov This provides a "steric-free" labeling platform, as the small fluorine atom is less perturbing than the bulky azide (B81097) or alkyne groups used in traditional click chemistry. nih.gov

Furthermore, while this compound itself is not a "clickable" amino acid, its synthesis can be adapted to include other bio-orthogonal handles. Future research could focus on creating derivatives that combine the properties of fluorination with the reactivity of azides or alkynes, enabling participation in well-established copper-free click chemistry or tetrazine ligations. wikipedia.orgnih.gov This would create multifunctional probes to study biological processes with enhanced precision. The unique interactions of fluorinated side chains can also be exploited to direct peptide-peptide interactions, acting as an orthogonal tool to traditional hydrophobic and electrostatic forces in protein assembly. nih.gov

Integration with Cryo-Electron Microscopy (Cryo-EM) for Structural Biology Studies

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution imaging of large protein complexes in their near-native states. A significant challenge in Cryo-EM is sample preparation, as proteins often need to be stabilized to withstand the vitrification process and to ensure structural homogeneity.

The incorporation of fluorinated amino acids, including 3-fluoro-valine, has been shown to significantly enhance the thermal and chemical stability of proteins. fu-berlin.deacs.org This enhanced stability is largely attributed to the hydrophobic effect, as fluorinated side chains increase the buried hydrophobic surface area in the folded state with minimal structural perturbation. acs.org

Future research will likely explore the use of this compound as a tool to engineer more robust and stable proteins specifically for Cryo-EM analysis. By strategically replacing valine residues in a protein's hydrophobic core with 3-fluoro-valine, researchers could:

Increase the protein's melting temperature and resistance to denaturation, leading to more uniform and stable samples.

Potentially reduce protein aggregation, a common problem during sample concentration for Cryo-EM.

Facilitate the structural determination of otherwise unstable or transient protein complexes.

While ¹⁹F NMR is the primary technique that directly utilizes the fluorine atom as a probe, the structural benefits of fluorination can be leveraged by other techniques like Cryo-EM to push the boundaries of what is structurally possible.

Computational Design of Novel Biomolecules Incorporating Fluorinated Valine Scaffolds

Computational methods are indispensable for predicting and understanding the impact of fluorination on molecular properties. nih.govacs.org The rational design of novel biomolecules incorporating fluorinated valine scaffolds is a rapidly advancing field, moving beyond simple substitution to the creation of proteins with tailored functions. nih.govcapes.gov.br

Computational approaches, including molecular dynamics simulations and quantum mechanics, are crucial for:

Calculating Binding Energies : Understanding how fluorination affects protein-ligand or protein-protein interactions. The high electronegativity of fluorine can alter surface electrostatics and the ability to form non-covalent interactions. nih.gov

Modeling Protein Stability : Quantifying the thermodynamic contributions of fluorination. Computational studies have been key in confirming that enhanced stability arises from the hydrophobic effect rather than a unique "fluorous effect" in protein cores. acs.org

Looking ahead, researchers will use these computational tools to design hyperstable protein folds and engineer specific protein-protein interactions. nih.govcapes.gov.br For example, algorithms can screen for optimal positions within a protein scaffold to introduce 3-fluoro-valine to maximize thermal stability or to create a specific binding pocket for a fluorinated ligand. This synergy between computational design and chemical synthesis will accelerate the development of novel fluorinated biomaterials and therapeutics.

Application in the Development of Advanced Research Tools for Systems Biology and Biochemistry

Systems biology aims to understand the complex interactions within biological systems. This compound, after incorporation into proteins, provides a powerful tool for probing these systems with high precision, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The fluorine atom is an ideal NMR probe for several reasons:

Bio-orthogonality : Fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free from background signals. acs.orgacs.org

High Sensitivity : The ¹⁹F nucleus is highly sensitive to NMR detection (83% of ¹H) and its chemical shift is exquisitely sensitive to the local chemical environment. acs.orgnih.gov

This makes ¹⁹F NMR an exceptional tool for:

Studying Protein Structure and Dynamics : The chemical shift of each incorporated 3-fluoro-valine residue reports on its specific location and conformation within the protein. nih.govacs.org

Detecting Protein-Ligand Interactions : Binding of a small molecule can induce changes in the ¹⁹F NMR spectrum, making it a powerful method for fragment-based drug screening. acs.orgnih.gov

In-Cell NMR : The lack of background signal allows for the study of protein structure and function directly inside living cells, providing insights that are unattainable with many other methods. acs.orgnih.gov

Furthermore, fluorinated amino acids can be used in metabolic labeling experiments. thermofisher.combiorxiv.org By supplying cells with 3-fluoro-valine, researchers can track its incorporation into newly synthesized proteins, allowing for the study of protein turnover and response to stimuli in a systems-wide context.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Boc-3-fluoro-DL-valine, and how is purity ensured?

- Methodology : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-fluoro-DL-valine. Fluorination at the β-carbon requires careful control of reaction conditions (e.g., fluorinating agents like Selectfluor®). High purity (≥99%) is achieved via recrystallization or preparative HPLC, as demonstrated in studies on structurally similar fluorinated amino acids like 3-fluoro-DL-phenylalanine . For Boc-protected analogs, reverse-phase chromatography and mass spectrometry are critical for verifying purity and structural integrity .

Q. How is this compound characterized to confirm its structure and stereochemical configuration?

- Methodology :

- NMR Spectroscopy : ¹⁹F and ¹H NMR resolve fluorine-induced chemical shifts and confirm regioselective fluorination. For example, ³-fluoro-DL-valine exhibits distinct splitting patterns in ¹H NMR due to fluorine’s electronegativity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₇FNO₄ for this compound) and detects isotopic patterns .